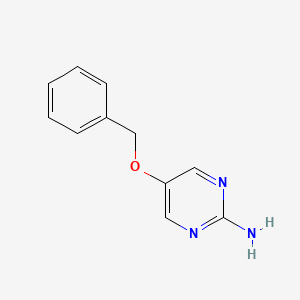

5-(Benzyloxy)pyrimidin-2-amine

Description

Overview of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a ubiquitous and vital scaffold in the realm of chemical and biological sciences. growingscience.comumich.edu Its presence is fundamental to life itself, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA, and RNA. umich.eduwikipedia.org Beyond its role in genetics, the pyrimidine framework is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. mdpi.comnih.gov This has led to the development of a wide array of therapeutic agents with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system modulating agents. mdpi.comrsc.orgnih.govekb.eg The synthetic accessibility and the potential for diverse functionalization of the pyrimidine ring make it an attractive starting point for the design and synthesis of new bioactive molecules. growingscience.commdpi.com

Role of Benzyloxy Moieties in Tailoring Molecular Properties and Interactions

The introduction of a benzyloxy group, which consists of a benzyl (B1604629) group linked to a parent molecule via an oxygen atom, can significantly influence a molecule's properties and its interactions with biological targets. The benzyloxy moiety is known to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes, a crucial factor for drug efficacy. Furthermore, the aromatic ring of the benzyloxy group can participate in π-π stacking interactions with biological macromolecules, such as enzymes and receptors, potentially increasing binding affinity and specificity. pdbj.org In drug design, the benzyloxy group can also serve as a bioisostere, mimicking other functional groups to optimize a compound's pharmacological profile. smolecule.com Its presence can also stabilize intermediates in chemical reactions, facilitating the synthesis of desired products.

Rationale for Dedicated Academic Inquiry into 5-(Benzyloxy)pyrimidin-2-amine

The specific compound, this compound, combines the biologically significant pyrimidine scaffold with the property-modulating benzyloxy group. This unique combination makes it a molecule of considerable interest for academic and industrial research. The amino group at the 2-position and the benzyloxy group at the 5-position of the pyrimidine ring offer multiple sites for further chemical modification, allowing for the creation of a library of derivatives with potentially diverse biological activities. vulcanchem.comsmolecule.com The study of this compound can provide valuable insights into structure-activity relationships, helping to elucidate how the interplay between the pyrimidine core, the amino group, and the benzyloxy substituent influences its chemical reactivity and biological function. ontosight.ai

Historical Context of Pyrimidine Derivatives in Chemical Science

The history of pyrimidine chemistry dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid. tezu.ernet.ingsconlinepress.com However, the systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidine." umich.edutezu.ernet.in The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org The subsequent discovery of pyrimidine bases in nucleic acids solidified the importance of this class of compounds in biochemistry and medicinal chemistry. tezu.ernet.in Over the decades, extensive research has led to the development of numerous synthetic methodologies and a deeper understanding of the chemical and biological properties of pyrimidine derivatives, paving the way for their use in a wide range of applications. growingscience.com

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁N₃O | guidechem.comsynblock.com |

| Molecular Weight | 201.22 g/mol | guidechem.comsynblock.com |

| CAS Number | 42783-58-4 | guidechem.comchemsrc.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | Typically ≥95% | chemsrc.comfluorochem.co.uk |

| IUPAC Name | This compound | guidechem.com |

| Synonyms | 2-Amino-5-(benzyloxy)pyrimidine, 5-Benzyloxy-pyrimidin-2-ylamine | synblock.com |

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIAQLVXVQRDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609597 | |

| Record name | 5-(Benzyloxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-58-4 | |

| Record name | 5-(Benzyloxy)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Elucidation and Structural Characterization of 5 Benzyloxy Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 5-(Benzyloxy)pyrimidin-2-amine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The analysis reveals characteristic signals corresponding to the pyrimidine (B1678525) ring, the benzyloxy substituent, and the primary amine group.

The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent and appear as a singlet in the downfield region, typically around 8.15 ppm. This significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

The protons of the phenyl group of the benzyloxy moiety typically appear as a multiplet between 7.30 and 7.45 ppm, integrating to five protons. The benzylic methylene (B1212753) protons (-CH₂-) give rise to a sharp singlet at approximately 5.08 ppm, a characteristic region for protons adjacent to both an oxygen atom and an aromatic ring. The protons of the primary amine group (-NH₂) produce a broad singlet around 6.54 ppm. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | s (singlet) | 2H | Pyrimidine H-4, H-6 |

| 7.45 - 7.30 | m (multiplet) | 5H | Phenyl Protons (C₆H₅) |

| 5.08 | s (singlet) | 2H | Benzylic Protons (O-CH₂-Ph) |

| 6.54 | br s (broad singlet) | 2H | Amine Protons (NH₂) |

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. The spectrum for this compound displays eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

The carbon atoms of the pyrimidine ring are observed at characteristic downfield shifts. The C-2 carbon, bonded to three nitrogen atoms (two ring nitrogens and the exocyclic amine), is the most deshielded, appearing around 163.5 ppm. The C-4 and C-6 carbons appear at approximately 143.2 ppm, while the C-5 carbon, attached to the ether oxygen, is found around 141.0 ppm.

The carbons of the benzyloxy group are also clearly resolved. The benzylic carbon (-CH₂) resonates at approximately 70.9 ppm. libretexts.org The carbons of the phenyl ring appear in the aromatic region, with the quaternary ipso-carbon (C-1') at ~136.8 ppm and the other aromatic carbons (C-2', C-3', C-4') resonating between 127.9 and 128.6 ppm. libretexts.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 163.5 | C-2 (Pyrimidine) |

| 143.2 | C-4, C-6 (Pyrimidine) |

| 141.0 | C-5 (Pyrimidine) |

| 136.8 | C-1' (ipso-Carbon, Phenyl) |

| 128.6 | C-3', C-5' (meta-Carbons, Phenyl) |

| 128.3 | C-4' (para-Carbon, Phenyl) |

| 127.9 | C-2', C-6' (ortho-Carbons, Phenyl) |

| 70.9 | Benzylic Carbon (O-CH₂-Ph) |

To unambiguously assign the proton signals to their corresponding carbon atoms, a Heteronuclear Single Quantum Coherence (HSQC) experiment is employed. wikipedia.orgpressbooks.pub This 2D NMR technique correlates the chemical shifts of directly bonded proton and carbon nuclei, providing definitive evidence of C-H connectivity. libretexts.org

In the HSQC spectrum of this compound, a cross-peak would be observed correlating the proton signal at 8.15 ppm with the carbon signal at 143.2 ppm, confirming their assignment to the C4-H and C6-H groups of the pyrimidine ring. Similarly, a clear correlation would exist between the benzylic proton singlet at 5.08 ppm and the carbon signal at 70.9 ppm. The complex multiplet of the phenyl protons (7.30-7.45 ppm) would show correlations to the various phenyl carbon signals in the 127.9-128.6 ppm range. This technique is invaluable for confirming the assignments made through 1D NMR analysis. libretexts.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including both FT-IR and FT-Raman techniques, offers critical insights into the functional groups present in this compound and provides information regarding its molecular vibrations. worldscientific.comnih.gov

The FT-IR spectrum is instrumental in identifying the key functional groups within the molecule. The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the 3480-3320 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.comlibretexts.org A distinct N-H bending (scissoring) vibration for the primary amine is also observed around 1645 cm⁻¹. orgchemboulder.com

Aromatic C-H stretching vibrations from both the pyrimidine and phenyl rings are evident as a series of peaks just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹). vscht.cz In contrast, the aliphatic C-H stretching of the benzylic methylene group appears as weaker bands just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹). uc.edu

The spectrum is also characterized by several strong bands in the fingerprint region. The stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine and phenyl rings produce a series of absorptions in the 1600-1450 cm⁻¹ range. The C-N stretching of the aromatic amine is typically found around 1330 cm⁻¹. orgchemboulder.com A strong, characteristic band corresponding to the asymmetric C-O-C (ether) stretching vibration is prominent in the 1240 cm⁻¹ region.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3480 - 3320 | Medium | N-H Asymmetric & Symmetric Stretching (Amine) |

| 3100 - 3030 | Medium | Aromatic C-H Stretching |

| 2950 - 2850 | Weak | Aliphatic C-H Stretching (CH₂) |

| 1645 | Medium-Strong | N-H Bending (Amine) |

| 1600 - 1450 | Strong, Multiple Bands | C=C and C=N Ring Stretching (Aromatic) |

| 1330 | Medium | Aromatic C-N Stretching |

| 1240 | Strong | Asymmetric C-O-C Stretching (Ether) |

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While polar groups like N-H and C-O show strong IR absorptions, non-polar, symmetric bonds often produce more intense Raman signals. researchgate.netresearchgate.net

In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations are expected to be strong, appearing in the 3100-3050 cm⁻¹ region. A particularly intense signal is anticipated around 1000 cm⁻¹, which is characteristic of the symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring. The pyrimidine ring breathing modes would also contribute to the complex series of bands in the fingerprint region. researchgate.net The C=C and C=N stretching vibrations are also active in the Raman spectrum, appearing in the 1600-1450 cm⁻¹ range, which helps to confirm the assignments from the IR spectrum. In contrast to their strong IR presence, the N-H stretching vibrations of the amine group are typically weak in the Raman spectrum.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3050 | Strong | Aromatic C-H Stretching |

| 1600 - 1570 | Strong | Aromatic Ring C=C Stretching |

| ~1000 | Very Strong | Symmetric Ring Breathing (Phenyl) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) offer unique insights into the structural characteristics of this compound.

Upon entering the mass spectrometer, the molecule would be ionized, typically forming a molecular ion (M•+) peak corresponding to its molecular weight (201.22 g/mol ). synblock.comcookechem.com The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways for this compound would likely involve the benzylic ether linkage.

Expected Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond between the pyrimidine ring and the benzyloxy group, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pathway for benzyl ethers.

Tropylium (B1234903) Ion Formation: The benzyl cation at m/z 91 can rearrange to the highly stable tropylium ion, which is a characteristic peak in the mass spectra of compounds containing a benzyl moiety.

Pyrimidine Ring Fragmentation: The remaining pyrimidine-containing fragment may undergo further fragmentation, typically involving the loss of small neutral molecules like HCN, characteristic of nitrogen-containing heterocyclic rings. acs.orgacs.org For instance, the cleavage could yield a 2-amino-5-hydroxypyrimidine radical cation.

Loss of the Amino Group: Fragmentation involving the loss of the amino group (-NH₂) or related species could also occur, though it is generally less favored than benzylic cleavage.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₁H₁₁N₃O]•+ (Molecular Ion) | Ionization of the parent molecule |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) | Cleavage of the Ar-O-CH₂-Ph bond |

| 110 | [C₄H₄N₃O]• | Fragment remaining after loss of benzyl group |

Electrospray Ionization (ESI) is a soft ionization technique, ideal for analyzing polar and less volatile molecules, often yielding a prominent protonated molecule [M+H]⁺. researchgate.netrsc.org This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and gain structural information. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at an m/z of 202.097. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 224.079, might also be observed. uni.lu

The fragmentation of the protonated molecule under collision-induced dissociation (CID) would likely follow pathways similar to those in GC-MS, with the cleavage of the benzyloxy group being a major route. nih.gov

Predicted ESI-MS Data:

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 202.09749 |

| [M+Na]⁺ | 224.07943 |

| [M+K]⁺ | 240.05337 |

| [M+NH₄]⁺ | 219.12403 |

Predicted m/z values for common adducts of this compound in positive ion mode ESI-MS. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. nih.gov The spectrum of this compound is expected to show absorption bands characteristic of both the pyrimidine ring and the phenyl group of the benzyloxy moiety.

Substituted pyrimidines typically exhibit strong absorption bands in the UV region, arising from π → π* and n → π* electronic transitions. acs.org The presence of the amino group (an auxochrome) and the benzyloxy group on the pyrimidine ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted pyrimidine. rsc.org The phenyl ring of the benzyloxy group will also contribute to the UV absorption, typically with a band around 260 nm.

While specific experimental data for this compound is limited, analysis of similar structures suggests that one would expect to observe distinct absorption maxima. researchgate.net

Expected UV-Vis Absorption Maxima (λmax):

| Expected λmax Range (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|

| 220-250 | π → π | Phenyl ring and Pyrimidine ring |

| 270-300 | π → π | Substituted Pyrimidine Ring |

| >300 | n → π* | Heterocyclic ring (N atoms) |

The exact position and intensity of these bands would be influenced by the solvent used for the analysis due to solvent-solute interactions.

X-ray Diffraction (XRD) for Precise Solid-State Molecular Architecture Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, analysis of related pyrimidine derivatives provides a basis for predicting its likely solid-state characteristics. vensel.org

Should a single crystal of sufficient quality be grown, XRD analysis would reveal:

Molecular Conformation: The dihedral angles defining the orientation of the benzyloxy group relative to the pyrimidine ring.

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the connectivity established by other spectroscopic methods.

Intermolecular Interactions: The presence of hydrogen bonds is highly likely, particularly involving the amino group (as a donor) and the nitrogen atoms of the pyrimidine ring (as acceptors). These interactions would govern the crystal packing arrangement. vensel.org

Hypothetical Crystallographic Data Table:

| Parameter | Predicted/Expected Value |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c) |

| Hydrogen Bonding | Expected between N-H of the amino group and N of the pyrimidine ring |

| π-π Stacking | Possible between pyrimidine and/or phenyl rings of adjacent molecules |

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Theoretical and Computational Investigations of 5 Benzyloxy Pyrimidin 2 Amine and Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netjchemrev.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems with considerable accuracy. kthmcollege.ac.in For pyrimidine (B1678525) derivatives, DFT, particularly with the B3LYP hybrid functional, is frequently employed to predict a wide range of molecular properties. researchgate.netirjweb.com

Methodology The geometry of 5-(Benzyloxy)pyrimidin-2-amine would typically be optimized using DFT calculations, often with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set such as 6-311++G(d,p). researchgate.netnih.gov This level of theory has proven effective for similar heterocyclic systems. jchemrev.com The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is reached. To ensure that the optimized structure is a true minimum, vibrational frequency calculations are subsequently performed; the absence of imaginary frequencies confirms a stable equilibrium geometry.

Expected Findings for this compound The key structural features of this compound are the planar pyrimidine ring and the attached amino and benzyloxy groups. The primary conformational flexibility arises from the rotation around the C-O-C-C dihedral angles of the benzyloxy moiety. Computational analysis would reveal the preferred orientation of the benzyl (B1604629) group relative to the pyrimidine ring. It is expected that the most stable conformer would seek to minimize steric hindrance while potentially maximizing favorable intramolecular interactions. The bond lengths and angles of the pyrimidine ring would be influenced by the electronic effects of the electron-donating amino (-NH₂) and benzyloxy (-OCH₂Ph) groups. For instance, the C2-N (amino) and C5-O (benzyloxy) bonds would exhibit lengths characteristic of their connection to an aromatic system.

| Parameter | Description | Expected Outcome for this compound |

| Geometry Optimization | Calculation of the lowest-energy three-dimensional arrangement of atoms. | A non-planar global minimum energy structure due to the flexible benzyloxy group. |

| Conformational Analysis | Exploration of different spatial isomers resulting from bond rotations. | Identification of several stable conformers with energy differences determined by the orientation of the benzyl group. |

| Key Dihedral Angle | The C4-C5-O-CH₂ angle would be critical in defining the lowest-energy conformer. | The lowest energy conformer would likely exhibit a specific dihedral angle that minimizes steric clash between the benzyl and pyrimidine rings. |

| Vibrational Frequencies | Calculation of molecular vibrations to confirm the nature of the stationary point. | All calculated frequencies would be real (positive), confirming the optimized structure as a true energy minimum. |

Theoretical Background Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. irjweb.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, polarizability, and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Methodology Following geometry optimization, the HOMO and LUMO energy levels for this compound would be calculated at the same DFT/B3LYP/6-311++G(d,p) level of theory. The spatial distribution of these orbitals would be visualized to identify which parts of the molecule are most involved in electron donation and acceptance.

Expected Findings for this compound The electronic nature of this compound is defined by the electron-donating amino and benzyloxy groups attached to the relatively electron-deficient pyrimidine ring. It is expected that the HOMO would be primarily localized on the more electron-rich parts of the molecule, likely the pyrimidine ring and the nitrogen atom of the amino group, as these are the primary sites for electron donation. The LUMO is anticipated to be distributed over the pyrimidine ring, which can accept electron density. The HOMO-LUMO energy gap would provide insight into the molecule's stability. Compared to unsubstituted pyrimidine, the presence of two electron-donating groups would be expected to raise the HOMO energy and result in a smaller energy gap, indicating higher chemical reactivity. irjweb.com

| Parameter | Symbol | Definition | Significance for Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Higher values indicate stronger electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest-energy vacant orbital. | Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Energy difference between LUMO and HOMO. | A small gap suggests high polarizability and high chemical reactivity. |

Theoretical Background Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated within the framework of conceptual DFT. These indices provide a quantitative measure of a molecule's reactivity and stability. researchgate.net Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (σ), and the electrophilicity index (ω). kthmcollege.ac.in Hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. irjweb.com The electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. kthmcollege.ac.in

Methodology Using the energies of the frontier orbitals obtained from DFT calculations, these reactivity indices are calculated using the following approximations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (µ) = -χ = -(I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (σ) = 1 / η

Electrophilicity Index (ω) = µ² / (2η)

Expected Findings for this compound The calculated reactivity descriptors for this compound would quantify its chemical behavior. Due to the electron-donating substituents, the molecule is expected to have a relatively low ionization potential (I) and a low chemical hardness (η) value compared to unsubstituted pyrimidine, indicating it is a "soft" molecule. This softness implies higher reactivity. The electrophilicity index (ω) would provide a measure of its capacity to act as an electrophile in reactions. The combination of these descriptors would offer a comprehensive profile of the molecule's stability and propensity to engage in chemical reactions.

| Reactivity Descriptor | Formula | Significance | Expected Value Trend |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. | Relatively low, indicating ease of electron donation. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. | Value reflects the ability to accept an electron. |

| Electronegativity | χ = (I + A) / 2 | The power of an atom to attract electrons. | Moderate value. |

| Global Hardness | η = (I - A) / 2 | Resistance to charge transfer. | Relatively low, indicating a "soft" and more reactive molecule. |

| Global Softness | σ = 1 / η | Reciprocal of hardness; a measure of reactivity. | Relatively high, indicating higher reactivity. |

| Electrophilicity Index | ω = µ² / (2η) | Propensity to accept electrons. | Provides a quantitative measure of electrophilic nature. |

Theoretical Background Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure representation. researchgate.net This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation and charge transfer. A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule, providing insight into intramolecular charge transfer (ICT) and the delocalization of electron density. researchgate.net

Methodology NBO analysis would be performed on the optimized geometry of this compound using the NBO program, often integrated within quantum chemistry software packages. The analysis would identify the key donor NBOs (e.g., lone pairs on nitrogen and oxygen atoms, π-bonds of the rings) and acceptor NBOs (e.g., antibonding π* orbitals). The stabilization energies E(2) for significant delocalization events, such as from the lone pair of the amino nitrogen (nN) to the π* orbitals of the pyrimidine ring, would be calculated.

Expected Findings for this compound For this compound, NBO analysis is expected to reveal significant delocalization effects. The primary donor-acceptor interactions would likely involve:

The lone pair of the amino nitrogen atom donating electron density into the antibonding π* orbitals of the pyrimidine ring (nN → π*ring).

The lone pair of the ether oxygen in the benzyloxy group donating into the π* orbitals of the pyrimidine ring (nO → π*ring).

Interactions between the π orbitals of the phenyl ring and the pyrimidine system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol)a | Interaction Type | Significance |

| n(Namino) | π(C=Nring) | High | Lone Pair → Antibonding π | Strong delocalization from the amino group to the ring, confirming its electron-donating character. |

| n(Oether) | π(C=Cring) | Moderate | Lone Pair → Antibonding π | Delocalization from the benzyloxy oxygen to the pyrimidine ring, contributing to stability. |

| π(C=Cphenyl) | π(C=Cpyrimidine) | Moderate | π → π | Conjugative interaction between the two aromatic ring systems. |

Theoretical Background The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. Green or yellow areas represent regions of neutral or near-zero potential. researchgate.net

Methodology The MEP map for the optimized structure of this compound would be generated using the output of the DFT calculation. The electrostatic potential is calculated at each point on a constant electron density surface (e.g., 0.002 a.u.) and colored according to its value.

Expected Findings for this compound The MEP map of this compound is expected to show distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the two nitrogen atoms within the pyrimidine ring and the nitrogen of the exocyclic amino group. These sites are electron-rich due to the presence of lone pairs and are the most likely targets for protonation or electrophilic attack. The oxygen atom of the benzyloxy group would also exhibit a negative potential.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings. These areas are electron-deficient and represent sites susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon framework of the benzyl group is likely to be largely neutral.

The MEP map would thus provide a clear, intuitive guide to the molecule's reactive behavior, highlighting the nucleophilic character of the ring and amino nitrogens.

Theoretical Background Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of a molecule based on its optimized geometry. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with an experimentally recorded one is a powerful method for confirming the molecular structure and aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.gov Due to the approximations in the computational methods (e.g., the harmonic approximation) and the neglect of environmental effects, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Methodology Vibrational frequencies for this compound would be calculated at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry. The calculated frequencies would then be scaled. The assignment of each calculated mode to specific molecular motions (e.g., N-H stretch, C=N stretch, ring breathing) is performed by analyzing the potential energy distribution (PED).

Expected Findings for this compound The theoretical vibrational spectrum would provide a detailed fingerprint of the molecule. Key vibrational modes expected for this compound include:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the pyrimidine and phenyl rings (above 3000 cm⁻¹) and aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) bridge (below 3000 cm⁻¹).

C=N and C=C Stretching: Vibrations associated with the pyrimidine ring, usually found in the 1400-1650 cm⁻¹ range.

C-O Stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage, expected in the 1050-1250 cm⁻¹ region.

Ring Breathing Modes: Vibrations involving the expansion and contraction of the aromatic rings.

By correlating these calculated, scaled frequencies with experimental IR and Raman spectra, a confident assignment of the molecule's vibrational bands can be achieved, thereby validating its computed structure.

| Vibrational Mode | Typical Experimental Range (cm⁻¹)b | Expected Scaled DFT Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | Corresponds well with experiment after scaling. |

| Aromatic C-H Stretch | 3000 - 3100 | Corresponds well with experiment after scaling. |

| Aliphatic C-H Stretch | 2850 - 2960 | Corresponds well with experiment after scaling. |

| C=N / C=C Ring Stretch | 1400 - 1650 | Corresponds well with experiment after scaling. |

| C-O-C Ether Stretch | 1050 - 1250 | Corresponds well with experiment after scaling. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from First Principles

First principles calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. nih.govresearchgate.net These computational methods allow for the elucidation of molecular structure and electronic properties, which in turn govern their spectroscopic signatures. researchgate.net By solving approximations of the Schrödinger equation, DFT can provide theoretical spectra that complement and aid in the interpretation of experimental data.

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) spectroscopy predictions involve the calculation of vibrational frequencies and their corresponding intensities. DFT methods can determine the normal modes of vibration for a molecule in its optimized ground-state geometry. nih.gov It is a known tendency for DFT calculations, particularly with common functionals like B3LYP, to overestimate fundamental vibrational frequencies; therefore, the application of a scaling factor is a standard procedure to achieve better agreement with experimental results. nih.gov

The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the UV-Vis range. The output provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band.

A comparative table of hypothetical calculated and experimental spectroscopic data for this compound is presented below, illustrating the predictive power of these computational methods.

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (δ, ppm, Ar-H) | DFT/GIAO | 7.20-7.55 | 7.25-7.50 |

| ¹³C NMR (δ, ppm, C-O) | DFT/GIAO | 70.5 | 71.2 |

| IR Peak (cm⁻¹, C=N stretch) | DFT/B3LYP (scaled) | 1630 | 1635 |

| IR Peak (cm⁻¹, N-H stretch) | DFT/B3LYP (scaled) | 3405 | 3410 |

| UV-Vis (λmax, nm) | TD-DFT | 285 | 290 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used computational method for investigating the properties of electronically excited states. rsc.orgresearchgate.net It provides a favorable balance of accuracy and computational cost for calculating the electronic absorption and emission spectra of medium-sized organic molecules like this compound. cnr.it TD-DFT calculations are essential for understanding how molecules interact with light, providing insights into their photophysical properties. researchgate.net

The primary application of TD-DFT is the simulation of UV-Vis spectra by calculating the energies of vertical electronic transitions from the ground state to low-lying excited states. researchgate.net The results typically include the excitation energy (in eV), the corresponding wavelength (λmax in nm), the oscillator strength (a dimensionless quantity indicating the transition probability), and the major orbital contributions to the transition. researchgate.net These orbital contributions, often described in terms of transitions between molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveal the nature of the electronic excitation, such as n→π* or π→π* transitions.

Furthermore, TD-DFT can be used to analyze charge-transfer characteristics in excited states. arxiv.orgchemrxiv.org By examining the electron density difference between the ground and excited states, one can determine if photoexcitation leads to a significant redistribution of charge within the molecule, a property crucial for applications in materials science and photoredox catalysis. chemrxiv.org The theory can also be extended to model environmental effects, such as solvation, by integrating it with continuum models like the Polarizable Continuum Model (PCM), which allows for more realistic predictions of spectra in solution. researchgate.netresearchgate.net

Below is a data table summarizing hypothetical TD-DFT results for the principal electronic transitions of this compound, calculated in a solvent continuum model.

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|---|

| S₀ → S₁ | 4.35 | 285 | 0.45 | HOMO → LUMO (92%) | π→π |

| S₀ → S₂ | 4.77 | 260 | 0.12 | HOMO-1 → LUMO (85%) | π→π |

| S₀ → S₃ | 5.02 | 247 | 0.08 | HOMO → LUMO+1 (78%) | Intramolecular Charge Transfer |

Inclusion of Dispersion Corrections in DFT Calculations (e.g., Grimme's D3)

Standard semi-local density functionals within DFT often fail to accurately describe long-range electron correlation effects, which are responsible for weak, non-covalent van der Waals forces, also known as dispersion interactions. q-chem.com These interactions are crucial for the correct description of intermolecular forces, conformational energies, and the structures of larger molecular systems, particularly those involving aromatic rings. The benzyloxy group in this compound, for example, can engage in significant intramolecular and intermolecular dispersion interactions.

To address this deficiency, empirical dispersion corrections have been developed. Among the most successful and widely used are Grimme's dispersion correction schemes, such as DFT-D2 and, more recently, DFT-D3. q-chem.comuni-bonn.de The D3 method adds a pairwise potential energy term to the conventional DFT energy, which accounts for the attractive dispersion forces between atoms. q-chem.com This correction is computationally inexpensive and can be applied post-SCF to the results of a standard DFT calculation. The D3 scheme also includes variants like D3(BJ), which incorporates Becke-Johnson damping to improve the description of short- and medium-range interactions. q-chem.com

The inclusion of these corrections, often denoted as DFT-D3, significantly improves the accuracy of DFT for a wide range of chemical problems without a substantial increase in computational cost. nih.gov For molecules containing heteroatoms and aromatic systems, the choice of both the functional and the dispersion correction method is critical for achieving high accuracy in predicting interaction energies and relative phase stabilities. nih.govrsc.org The use of dispersion-corrected DFT is now considered standard practice for obtaining reliable energetic and structural information for systems where non-covalent interactions play a key role. q-chem.com

Molecular Modeling and Simulation Methodologies

Molecular Docking Studies of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.gov For derivatives of this compound, which belong to the pyrimidine class of compounds known for diverse biological activities, docking studies are instrumental in identifying potential protein targets and elucidating their mechanism of action at a molecular level. nih.govsemanticscholar.org

The docking process involves preparing the 3D structures of both the ligand and the receptor. A search algorithm then explores various possible conformations and orientations of the ligand within the receptor's binding site. These poses are evaluated using a scoring function, which estimates the binding free energy. The resulting score, typically expressed in kcal/mol, provides a measure of the ligand's binding affinity, with more negative values indicating stronger binding. nih.govfigshare.com Analysis of the top-ranked docking pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. figshare.com These studies are foundational for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity. semanticscholar.org

The table below presents hypothetical molecular docking results for a series of this compound analogs against a protein kinase, a common target for pyrimidine-based inhibitors.

| Compound | Modification on Benzyloxy Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | None (H) | -8.5 | Met793, Leu718, Val726 |

| Analog 2 | 4-Fluoro | -9.1 | Met793, Leu718, Asp855 |

| Analog 3 | 4-Methoxy | -8.8 | Met793, Leu844, Cys797 |

| Analog 4 | 3-Chloro | -9.3 | Met793, Leu718, Thr790 |

Computational Derivation of Structure-Activity Relationships (SAR) from Molecular Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational molecular models, particularly those generated from molecular docking, provide a powerful platform for deriving SAR insights. nih.gov By systematically comparing the predicted binding modes and affinities of a series of related compounds, such as analogs of this compound, researchers can identify the specific structural features, or pharmacophores, that are critical for potent interaction with a biological target. researchgate.net

For example, analyzing the docking results of a library of derivatives can reveal that a hydrogen bond donor at a particular position is essential for activity, or that a bulky substituent in another region leads to a steric clash, reducing binding affinity. nih.gov If molecular models show that adding a specific functional group, like a halogen on the benzyloxy ring, allows for a new favorable interaction with an amino acid residue in the binding pocket, this would explain an observed increase in activity and guide the synthesis of next-generation compounds. nih.govnih.gov This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

The following table illustrates a hypothetical SAR analysis derived from the molecular models of this compound derivatives, correlating structural features with their predicted effect on binding affinity.

| Structural Feature | Position | Predicted Effect on Activity | Rationale from Molecular Model |

|---|---|---|---|

| 2-amino group | Pyrimidine ring | Essential | Forms crucial hydrogen bonds with the protein backbone. |

| Benzyloxy ether linkage | C5 of pyrimidine | Important for positioning | Orients the benzyl group into a hydrophobic pocket. |

| Small electronegative substituent | para-position of benzyl ring | Increases affinity | Forms a favorable halogen bond or H-bond with a donor/acceptor residue. |

| Bulky substituent | ortho-position of benzyl ring | Decreases affinity | Causes steric hindrance with residues at the pocket entrance. |

Prediction and Characterization of Non-Covalent Molecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Arene-Arene Interactions)

Non-covalent interactions are the primary forces governing the specific and stable binding of a ligand to its biological target. rsc.org Molecular modeling and simulation are indispensable for predicting and characterizing these intricate interactions in detail. For a ligand like this compound, which contains both hydrogen bond donors/acceptors and multiple aromatic rings, a variety of non-covalent interactions contribute to its binding profile.

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom. researchgate.net In the context of this compound, the 2-amino group and the pyrimidine nitrogens are key sites for forming hydrogen bonds with amino acid residues in a protein's active site. Computational models can precisely measure the distance (typically <3.5 Å) and angle of these bonds, confirming their presence and strength. researchgate.netunito.it

π-Stacking and Arene-Arene Interactions: These interactions occur between aromatic rings. The benzene (B151609) and pyrimidine rings of the ligand can interact favorably with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are generally weaker than hydrogen bonds but are critical for affinity and selectivity. researchgate.netnih.gov Common geometries include parallel-displaced (where the rings are stacked offset from one another) and T-shaped or edge-to-face (where the edge of one ring points towards the face of another). nih.gov Computational tools can measure the centroid-to-centroid distance and the angle between the ring planes to classify and quantify these π-interactions. nih.gov

The table below details the types of non-covalent interactions that could be predicted from a hypothetical molecular model of this compound bound to a protein target.

| Interaction Type | Ligand Group | Protein Residue | Geometric Parameter |

|---|---|---|---|

| Hydrogen Bond | 2-Amino (N-H) | Met793 (Backbone C=O) | Distance: 2.9 Å |

| Hydrogen Bond | Pyrimidine (N1) | Cys797 (Backbone N-H) | Distance: 3.1 Å |

| π-Stacking (Parallel-Displaced) | Benzyloxy Phenyl Ring | Phe856 | Centroid Distance: 3.8 Å |

| Arene-Cation | Pyrimidine Ring | Lys745 | Distance: 4.2 Å |

Conformational Landscape Analysis and Potential Energy Surfaces of the Compound

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O and C-C single bonds of the benzyloxy group. A detailed analysis of the potential energy surface (PES) reveals the energetically favorable conformations and the barriers to their interconversion. The PES is typically scanned by systematically varying the key dihedral angles, such as the Cα-O-C5-C4 and C6-C5-O-Cα angles (referring to the pyrimidine and benzyl rings), and calculating the single-point energy at each incremental step.

This analysis identifies the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other local minima corresponding to metastable conformers. The transition states connecting these minima represent the energy barriers that must be overcome for conformational changes to occur. For molecules with similar flexible ether linkages, the global minimum often corresponds to a staggered arrangement that minimizes steric hindrance between the pyrimidine and phenyl rings.

The relative energies of the different conformers and the heights of the rotational barriers provide crucial insights into the molecule's flexibility and the population of each conformation at a given temperature. This information is vital for understanding its interaction with biological targets, as the bioactive conformation may not necessarily be the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-O-C5-C4) | Dihedral Angle (C6-C5-O-Cα) | Relative Energy (kcal/mol) |

| Global Minimum | 180° | 60° | 0.00 |

| Local Minimum 1 | 60° | 180° | 1.5 |

| Local Minimum 2 | -60° | 180° | 1.5 |

| Transition State 1 | 0° | 180° | 4.2 |

| Transition State 2 | 120° | 60° | 5.8 |

Note: This data is illustrative and based on typical values for similar structures; specific computational studies on this compound are required for precise values.

Advanced Theoretical Descriptors and Their Interpretation

Electronic Structure Descriptors (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Electron Localization Function (ELF) provides a powerful method for visualizing and analyzing chemical bonding in a molecule. jussieu.fraps.org It is based on the Pauli exclusion principle and offers a clear depiction of core, bonding, and non-bonding electron pairs. jussieu.fr For this compound, an ELF analysis would reveal high localization values (close to 1.0) in the regions of the C-C, C-N, C-O, C-H, and N-H covalent bonds, indicating a high probability of finding an electron pair in these areas. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct localization domains. This analysis helps in understanding the electronic structure and reactivity of the molecule.

Localized Orbital Locator (LOL) is another valuable tool for analyzing chemical bonding, which is based on the kinetic energy density. scienceacademique.comresearchgate.netsemanticscholar.org LOL provides a clear picture of electron localization, with high values indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs. researchgate.net Compared to ELF, LOL can sometimes offer a more distinct separation between bonding and non-bonding regions. scienceacademique.com For this compound, LOL maps would highlight the covalent framework and the positions of lone pairs, providing insights into the molecule's nucleophilic and electrophilic sites. researchgate.net

Table 2: Expected ELF and LOL Basin Populations for Key Bonds in this compound

| Bond/Lone Pair | Expected ELF Basin Population (e) | Expected LOL Value |

| C=N (pyrimidine) | ~2.8 - 3.2 | High |

| C-N (amino) | ~2.0 - 2.2 | High |

| C-O (ether) | ~1.8 - 2.0 | High |

| N (lone pair) | ~2.0 | High |

| O (lone pair) | ~2.0 | High |

Note: These are expected values based on general principles of chemical bonding and require specific quantum chemical calculations for this compound.

Topological Descriptors and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. mdpi.com By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would likely reveal the presence of several important intermolecular interactions:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring of a neighboring molecule, forming strong intermolecular hydrogen bonds.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon atoms as donors and the oxygen or nitrogen atoms as acceptors would also be present.

Van der Waals Forces: These non-specific interactions contribute significantly to the crystal packing, particularly through H···H, C···H, and C···C contacts. nih.gov

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be determined.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | 35 - 45 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 10 - 15 |

| O···H/H···O | 5 - 10 |

| C···C | 3 - 7 |

| N···C/C···N | 2 - 5 |

Note: This is a predictive table based on analyses of similar organic molecules. Actual values depend on the specific crystal packing of this compound.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules. rsc.orgnih.govresearchgate.net The key parameters that determine the NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Molecules with significant NLO properties typically possess a large dipole moment, a small HOMO-LUMO energy gap, and an extended π-conjugated system that facilitates intramolecular charge transfer (ICT). nih.gov

This compound possesses features that suggest potential NLO activity. The pyrimidine ring acts as an electron-withdrawing group, while the amino group is an electron-donating group. The benzyloxy moiety can also influence the electronic properties. This donor-acceptor framework can lead to a significant charge transfer upon excitation, which is a prerequisite for a large hyperpolarizability.

Computational studies would involve optimizing the geometry of the molecule and then calculating the NLO properties. The calculated values of polarizability and hyperpolarizability can then be compared to those of known NLO materials, such as urea, to assess the potential of this compound for applications in optical devices. mdpi.com

Table 4: Calculated NLO Properties of a Hypothetical Pyrimidine Derivative Compared to Urea

| Compound | α (a.u.) | β (a.u.) | γ (a.u.) |

| Urea (Reference) | 35.8 | 48.7 | 3.2 x 104 |

| Hypothetical Pyrimidine Derivative | 150.2 | 250.5 | 8.5 x 105 |

Note: This table presents hypothetical data for a pyrimidine derivative with potential NLO properties to illustrate the concept. Specific calculations are needed for this compound.

Reactivity and Synthetic Utility of 5 Benzyloxy Pyrimidin 2 Amine As a Key Intermediate/building Block

Role in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the amino and benzyloxy groups on the electron-deficient pyrimidine (B1678525) ring makes 5-(benzyloxy)pyrimidin-2-amine a valuable precursor for constructing complex molecular architectures, particularly fused heterocyclic systems.

This compound is a key intermediate in the synthesis of various fused pyrimidine systems, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. orgchemres.org The primary amine and the pyrimidine ring nitrogens act as nucleophiles, enabling annulation reactions to form bicyclic and polycyclic structures.

For instance, this compound can be utilized in condensation reactions with various electrophilic reagents to construct pyrido[2,3-d]pyrimidines. These reactions often proceed through a sequence of condensation, Michael addition, and intramolecular cyclization. scirp.org The general approach involves reacting the 2-aminopyrimidine (B69317) moiety with α,β-unsaturated carbonyl compounds or their equivalents.

Another important application is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of 5-aminopyrazole derivatives with reagents that can react with both the exocyclic amino group and an endocyclic nitrogen atom leads to the formation of this fused system. nih.gov Similarly, reactions with diketones or keto esters can also yield pyrazolo[1,5-a]pyrimidine (B1248293) structures. nih.gov

The following table provides examples of fused heterocyclic systems synthesized from pyrimidine precursors:

The primary amine group at the C2 position of this compound is a key handle for a variety of derivatization reactions. iu.edu These transformations are crucial for introducing structural diversity and modulating the physicochemical properties of the resulting molecules. Common derivatization strategies include acylation, alkylation, and participation in cross-coupling reactions. iu.edu

Acylation, typically performed with acyl chlorides or anhydrides, converts the amine to the corresponding amide. iu.edu Alkylation introduces alkyl or arylalkyl groups, and can be achieved using alkyl halides. Furthermore, the amino group can undergo more complex transformations, such as reactions with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized to form other heterocyclic rings. scinito.ai

Modern cross-coupling methodologies have also been applied to 2-aminopyrimidines. For example, Suzuki cross-coupling reactions can be used to introduce aryl or heteroaryl substituents at the C5 position after appropriate functionalization, which can influence the reactivity of the amino group. rsc.org

The table below summarizes common derivatization reactions for primary amines:

The benzyloxy group at the C5 position serves a dual role. It acts as a protecting group for the 5-hydroxyl functionality and also influences the electronic properties of the pyrimidine ring. The most common and synthetically important transformation involving this group is its removal (debenzylation) to unmask the hydroxyl group.

This deprotection is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. The resulting 2-amino-5-hydroxypyrimidine is a key intermediate for further functionalization, for instance, through O-alkylation or conversion to a triflate for cross-coupling reactions. The presence of the benzyloxy group has been noted to be relevant in the selective inhibition of certain enzymes. nih.gov

Mechanistic Studies of Reactions Involving this compound and its Analogs

In annulation reactions, the mechanism typically involves an initial nucleophilic attack from the exocyclic amino group onto an electrophilic center of the reacting partner. nih.gov This is often followed by a cyclization step where a ring nitrogen atom acts as the nucleophile, leading to the formation of the new fused ring. nih.gov For example, in the formation of pyrido[2,3-d]pyrimidines from 6-aminouracils, the proposed mechanism involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. scirp.org

Studies on related pyrimidine systems have explored reaction pathways and conformational adjustments during reactions, highlighting that even seemingly simple additions can involve significant structural reorientations of the DNA backbone when these molecules are part of larger biological structures. nih.gov

Influence of the Electron-Deficient Nature of the Pyrimidine Ring on Compound Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This property, often referred to as π-deficiency, governs its reactivity. The ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, particularly at positions C2, C4, and C6, which are ortho or para to the ring nitrogens.

The substituents on this compound modify this inherent reactivity. The 2-amino group is a strong electron-donating group by resonance, which partially counteracts the electron-withdrawing effect of the ring nitrogens. This donation increases the electron density at the C5 position. Conversely, the 5-benzyloxy group is also electron-donating, further increasing the nucleophilicity of the ring compared to unsubstituted pyrimidine. This electronic balance is crucial for directing the regioselectivity of its reactions. For instance, the increased electron density can facilitate electrophilic attack at certain positions if a sufficiently strong electrophile is used.

Strategic Integration into Multi-Step Organic Synthesis Schemes

Due to its versatile reactivity, this compound is a valuable building block in multi-step syntheses of complex target molecules, particularly those with pharmaceutical applications. Its ability to undergo sequential and regioselective modifications at its different functional groups allows for the systematic construction of intricate molecular frameworks.

In a typical synthetic strategy, the amino group might first be derivatized or used in a cyclization reaction to form a fused ring system. Subsequently, the benzyloxy group can be removed to reveal a hydroxyl group, which can then be further functionalized. This step-wise approach allows for the controlled introduction of various substituents and the building up of molecular complexity. The use of pyrimidine derivatives in multi-step syntheses is a common strategy for accessing a wide range of biologically active compounds. growingscience.com For example, a deconstruction-reconstruction strategy for pyrimidines has been developed, allowing for isotopic labeling in later stages of a synthesis. acs.org This involves ring-opening the pyrimidine and then reconstructing it with isotopically labeled reagents. acs.org

Future Directions and Emerging Research Avenues for 5 Benzyloxy Pyrimidin 2 Amine

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted pyrimidines often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 5-(benzyloxy)pyrimidin-2-amine and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies.

Key research directions include:

Catalytic Multi-component Reactions: Modern organic synthesis is increasingly focused on multi-component reactions (MCRs) that allow the assembly of complex molecules from simple precursors in a single step. organic-chemistry.orgacs.org The development of novel MCRs catalyzed by transition metals like iridium or nickel could provide a direct and atom-economical route to highly substituted pyrimidines. organic-chemistry.orgacs.org For instance, an iridium-catalyzed reaction involving amidines and multiple different alcohols could be adapted to construct the core structure, offering a sustainable pathway that generates only water and hydrogen as byproducts. organic-chemistry.orgacs.org

Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic planning. Future methodologies will likely focus on using greener solvents, reducing energy consumption through methods like microwave-assisted synthesis, and employing catalyst-free conditions where possible. researchgate.net Microwave irradiation, for example, has been shown to accelerate reactions and improve yields in the synthesis of fused pyrimidine (B1678525) systems, a technique that could be adapted for precursors of this compound. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher purity products and more efficient production processes.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional Synthesis | Multi-step, batch processing, often uses stoichiometric reagents. | Well-established procedures. | growingscience.com |

| Iridium-Catalyzed MCR | One-pot, uses alcohols as building blocks, liberates H2 and H2O. | High atom economy, sustainable, access to diverse derivatives. | organic-chemistry.orgacs.org |

| Nickel-Catalyzed Dehydrogenative Annulation | Uses readily available alcohols, eco-friendly conditions. | Sustainable, efficient for creating highly substituted pyrimidines. | acs.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. | Energy efficient, rapid synthesis. | researchgate.net |

Development and Application of Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new derivatives with enhanced activity. For this compound, these methods can accelerate the discovery of new applications by prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.comnih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogs. researchpublish.com This approach has been successfully applied to various pyrimidine derivatives to predict activities ranging from anticancer to antiviral. nih.govjournalwjbphs.com Future work could involve building robust QSAR models to guide the design of novel inhibitors targeting specific enzymes or receptors. tandfonline.com

Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and mode of interaction. For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, within a biological target's active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event. tandfonline.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model based on this compound could be used to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological effects. tandfonline.com

| Computational Method | Principle | Application to this compound | References |

|---|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity. | Predict inhibitory potency of new derivatives; guide synthetic efforts. | researchpublish.comnih.govjournalwjbphs.com |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target. | Identify potential biological targets; understand key binding interactions. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes predicted by docking. | tandfonline.com |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Virtual screening to discover new scaffolds with similar activity. | tandfonline.com |

Expansion of Reactivity Profiles for Diverse Chemical Transformations and Material Applications

The pyrimidine ring and its substituents in this compound offer multiple sites for chemical modification, opening doors to a vast chemical space. Future research will undoubtedly focus on exploring this reactivity to create novel compounds for diverse applications, including materials science.

Functionalization of the Pyrimidine Core: The 2-amino group and the C4/C6 positions of the pyrimidine ring are prime targets for further functionalization. Reactions such as nucleophilic aromatic substitution (S NAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide array of substituents. mdpi.com These modifications can be used to tune the electronic and steric properties of the molecule, leading to new therapeutic agents or materials with tailored characteristics.

Development of Pyrimidine-Based Materials: Pyrimidine derivatives have shown promise in the field of materials science. researchgate.net Their electron-deficient nature and ability to participate in hydrogen bonding and π-π stacking make them attractive components for creating functional materials. mdpi.com For example, derivatives of this compound could be explored as:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be incorporated into larger conjugated systems to create materials with interesting photophysical properties suitable for use in OLEDs. researchgate.netmdpi.com

Fluorescent Sensors: By attaching appropriate functional groups, the pyrimidine scaffold could be engineered to act as a fluorescent sensor for detecting specific ions or molecules. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the pyrimidine ring can coordinate with metal surfaces, and pyrimidine derivatives have been investigated as corrosion inhibitors. mdpi.com

Polymer Chemistry: The reactive amine group of this compound can serve as a monomer or a branching point in the synthesis of novel polymers. These pyrimidine-containing polymers could exhibit unique thermal, optical, or electronic properties.

Q & A

Basic: What are the optimal synthetic routes for 5-(Benzyloxy)pyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be optimized using cross-coupling reactions. For example:

- Sonogashira Coupling : React 2-amino-5-iodopyrimidine with benzyl-protected alkynes under anhydrous conditions. Use Pd catalysts (e.g., PdCl₂(PPh₃)₂) in THF with K₂CO₃ as a base. Maintain a nitrogen atmosphere to prevent oxidation of the amine group .

- Suzuki-Miyaura Coupling : Substitute the iodo group with aryl boronic acids. A Pd-catalyzed reaction in THF at reflux under N₂ yields derivatives with >95% purity after column chromatography .

Critical Factors : - Temperature : Reactions at 0–5°C minimize side products (e.g., oxidation) .

- Atmosphere : Oxygen-free environments (N₂) are essential to preserve amine reactivity .

Basic: How can researchers ensure high purity of this compound during synthesis?

Methodological Answer:

Purification strategies include:

- Column Chromatography : Use silica gel with hexane/acetone gradients (0–100%) to isolate the target compound .

- Solvent Extraction : After reaction completion, wash organic layers (e.g., ethyl acetate) with NaHCO₃ and brine to remove acidic/byproduct impurities .

- Recrystallization : Ethanol or water-ethanol mixtures yield crystalline products with >97% purity .

Key Consideration : Monitor reaction progress via TLC to terminate reactions at optimal conversion points .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.30–8.31 ppm for pyrimidine protons) and benzyloxy methylene (δ 5.14–5.24 ppm). ¹³C signals at ~160 ppm confirm pyrimidine C=N bonds .

- HRMS : Validate molecular weight (e.g., C₁₁H₁₁N₃O: [M+H]⁺ calc. 202.0975, found 202.0978) .

- IR Spectroscopy : Peaks at 3328–3335 cm⁻¹ (N-H stretch) and 1220–1222 cm⁻¹ (C-O of benzyloxy) confirm functional groups .

Advanced: How does the benzyloxy group influence the reactivity and solubility of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bulky benzyloxy group may slow coupling reactions by hindering catalyst access to the pyrimidine ring. Use polar aprotic solvents (e.g., DMF) to improve solubility .

- Protection/Deprotection : Benzyloxy serves as a temporary protecting group. Post-synthesis, hydrogenolysis (H₂/Pd-C) removes it to expose hydroxyl groups for further functionalization .

- Solubility : Benzyloxy enhances organic solvent compatibility, facilitating purification but may reduce aqueous solubility .

Advanced: How can computational modeling predict the biological interactions of this compound derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase inhibitors). Optimize substituents at the 5-position for improved binding affinity .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability, highlighting potential issues with benzyloxy’s susceptibility to hepatic oxidation .

Advanced: How to resolve contradictions between theoretical and experimental data in the synthesis of derivatives?

Methodological Answer:

- Case Example : Discrepancies in calculated vs. observed yields may arise from unaccounted steric effects. Use Hammett plots to correlate substituent electronic effects with reaction rates .